![molecular formula C87H146N30O23 B8238828 H-Arg-phe-ala-arg-lys-gly-ala-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH](/img/structure/B8238828.png)
H-Arg-phe-ala-arg-lys-gly-ala-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH
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Description
H-Arg-phe-ala-arg-lys-gly-ala-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH is a useful research compound. Its molecular formula is C87H146N30O23 and its molecular weight is 1980.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Arg-phe-ala-arg-lys-gly-ala-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Arg-phe-ala-arg-lys-gly-ala-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Growth Hormone-Releasing Factor from a Human Pancreatic Tumor
A peptide with growth hormone-releasing activity, similar in structure to H-Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn-OH, was isolated from a human tumor of the pancreas that had caused acromegaly. This peptide shows identical biological activity and similar physiochemical properties to the growth hormone-releasing factor found in hypothalamic tissues (Guillemin et al., 1982).
Murine Major Histocompatibility Complex Alloantigens
Research on murine histocompatibility antigens, such as H-2Kb and H-2Db, has identified sequences similar to H-Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn-OH. These studies contribute to the understanding of histocompatibility in mice, which is crucial for transplant immunology and genetic research (Uehara et al., 1980; Maloy et al., 1981).
DNA-Binding Proteins from Thermoplasma acidophilum
The histone-like protein HTa from Thermoplasma acidophilum, with a structure resembling H-Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn-OH, provides insights into DNA-binding mechanisms. Its sequence homology with eukaryotic histones and Escherichia coli DNA-binding proteins highlights evolutionary connections in genetic regulation (Delange et al., 1981).
Human Tumor Derived Angiogenin
The sequence of human tumor-derived angiogenin, which shares similarities with the structure of H-Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn-OH, has been determined. This research provides crucial data for understanding tumor angiogenesis, potentially aiding cancer research and treatment development (Strydom et al., 1985).
Human Chorionic Gonadotropin
The amino acid sequences of the alpha and beta subunits of human chorionic gonadotropin, which are related to the sequence of H-Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn-OH, have been determined. This research is significant for reproductive biology and medical applications related to pregnancy (Morgan et al., 1975).
properties
IUPAC Name |
4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C87H146N30O23/c1-45(2)38-59(112-72(126)49(8)104-67(122)43-101-73(127)52(22-12-15-33-88)106-74(128)55(25-18-36-99-86(94)95)105-71(125)48(7)103-66(121)31-27-50-20-10-9-11-21-50)80(134)108-56(26-19-37-100-87(96)97)75(129)109-57(28-30-63(91)118)78(132)107-53(23-13-16-34-89)76(130)113-61(40-64(92)119)82(136)117-70(47(5)6)84(138)114-60(39-51-42-98-44-102-51)81(135)110-58(29-32-68(123)124)79(133)116-69(46(3)4)83(137)111-54(24-14-17-35-90)77(131)115-62(85(139)140)41-65(93)120/h9-11,20-21,42,44-49,52-62,69-70H,12-19,22-41,43,88-90H2,1-8H3,(H2,91,118)(H2,92,119)(H2,93,120)(H,98,102)(H,101,127)(H,103,121)(H,104,122)(H,105,125)(H,106,128)(H,107,132)(H,108,134)(H,109,129)(H,110,135)(H,111,137)(H,112,126)(H,113,130)(H,114,138)(H,115,131)(H,116,133)(H,117,136)(H,123,124)(H,139,140)(H4,94,95,99)(H4,96,97,100) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURZFXFNOCUNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H146N30O23 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1980.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg-phe-ala-arg-lys-gly-ala-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH |
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